Home > Products > Inhibitors/Agonists P350 > Astragaloside I
Astragaloside I - 84680-75-1

Astragaloside I

Catalog Number: EVT-1477036
CAS Number: 84680-75-1
Molecular Formula: C45H72O16
Molecular Weight: 869.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Astragaloside I is a cycloartane-type triterpenoid saponin found predominantly in the roots of Astragalus membranaceus, a traditional Chinese medicinal herb. [, , , ] Astragalus species are known to produce a diverse range of cycloartane-type saponins. [] It is considered a key bioactive constituent and often serves as a marker compound for quality control of Astragalus preparations. [, ] Astragaloside I exhibits a wide spectrum of biological activities and has garnered significant interest in scientific research, particularly in areas such as immunology, oncology, and neurology.

Synthesis Analysis
  • Solvent extraction: Astragaloside I is typically extracted using ethanol or methanol, followed by purification techniques like macroporous resin chromatography. []
  • Biotechnological approaches: Plant cell and tissue culture techniques, particularly hairy root cultures, are being explored as sustainable alternatives for astragaloside I production. []
Molecular Structure Analysis
  • Aglycone: The core of the molecule is cycloastragenol ((20R,24S)-3β,6α,16β,25-tetrahydroxy-20,24-epoxy-9,19-cyclolanostane), a cycloartane-type triterpene. [, ]
  • Glycosidic moiety: A chain of sugar molecules is attached to the cycloastragenol aglycone. The exact sugar composition and linkage pattern contribute to the unique properties of astragaloside I. []
Chemical Reactions Analysis
  • Hydrolysis: Under acidic or enzymatic conditions, the glycosidic bonds in astragaloside I can be hydrolyzed, yielding the aglycone cycloastragenol and individual sugar molecules. []
  • Deacylation: Astragaloside I possesses acetyl groups on its sugar moiety. Deacylation reactions can remove these acetyl groups, leading to the formation of other astragalosides like astragaloside IV. [, , ]
Mechanism of Action
  • Wnt/β-catenin signaling pathway: Astragaloside I has been shown to activate the Wnt/β-catenin pathway, which plays a crucial role in bone formation, cell proliferation, and differentiation. [, ]
  • Immune modulation: Astragaloside I exhibits immunostimulatory properties, likely through the activation of NF-κB (Nuclear factor kappa B), a key regulator of immune responses. []
  • Antioxidant activity: Astragaloside I possesses antioxidant capabilities, potentially scavenging free radicals and protecting cells from oxidative damage. [, ]
Applications
  • Immunology: Astragaloside I has shown promise as an immunostimulatory agent, potentially enhancing immune responses in various conditions. [, ]
  • Oncology: Research suggests that Astragaloside I may possess anti-tumor properties, inhibiting the growth and proliferation of cancer cells. []
  • Neurology: Astragaloside I has been explored for its potential neuroprotective effects, offering benefits in conditions like Alzheimer’s disease and Parkinson’s disease. []
  • Cardiovascular health: Astragaloside I may contribute to cardiovascular health by improving blood circulation, reducing blood pressure, and protecting against heart damage. [, , ]
  • Liver protection: Studies have demonstrated the hepatoprotective effects of astragaloside I, potentially shielding the liver from damage caused by toxins or disease. [, ]

Astragaloside II

  • Relevance: Astragaloside II shares a very similar structure with Astragaloside I, differing only in the acylation pattern of the xylose moiety. Both are often co-extracted and analyzed together in studies on Astragalus species [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Their pharmacological activities, while overlapping, show subtle differences, necessitating individual investigation.

Astragaloside III

  • Relevance: Structurally similar to Astragaloside I, Astragaloside III differs in its acylation pattern on the sugar moiety. It frequently appears alongside Astragaloside I in research investigating the pharmacological properties of Astragalus [, , , , , , , , , , , , ].

Astragaloside IV

  • Compound Description: Astragaloside IV, a prominent cycloartane triterpene glycoside, occurs naturally in Astragalus species or forms during sample preparation via the deacylation of other astragalosides []. It demonstrates diverse pharmacological effects, including anti-inflammatory, immunomodulatory, and neuroprotective properties.
  • Relevance: Astragaloside IV, structurally similar to Astragaloside I, lacks acetyl groups on its xylose moiety. This structural difference impacts their individual pharmacological activities and necessitates separate investigation [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Isoastragaloside I

  • Relevance: Isoastragaloside I is a positional isomer of Astragaloside I, with the acetyl group on the xylose moiety attached to a different carbon. Both compounds are often studied together due to their co-occurrence in Astragalus and their similar, but distinct, pharmacological profiles [, , , , , , , , , , , , ].

Isoastragaloside II

  • Relevance: Similar to Astragaloside I, Isoastragaloside II is a positional isomer, with a difference in the acetyl group's position on its sugar moiety. Their co-occurrence in Astragalus and subtle structural variations necessitate individual investigations to fully elucidate their distinct pharmacological properties [, , , , , , , , , , , , , , , ].

Acetylastragaloside I

  • Compound Description: Acetylastragaloside I, a cycloartane triterpene glycoside found in Astragalus species, possesses various pharmacological properties, including anti-inflammatory and potential anti-trypanosomal activities [].
  • Relevance: Acetylastragaloside I is structurally very similar to Astragaloside I, differing only in having three acetyl groups on the xylose moiety instead of two. This structural similarity results in overlapping, yet distinct, pharmacological profiles, making them frequent subjects of comparative studies [, , , , , , , , , , ].

Cycloastragenol

  • Relevance: Cycloastragenol represents the fundamental structural unit of Astragaloside I and other astragalosides. Understanding its properties provides insights into the structure-activity relationship of astragalosides, as the sugar moieties contribute significantly to their pharmacological activity and bioavailability [, , ].

Calycosin-7-O-β-d-glucoside

  • Relevance: While not structurally similar to Astragaloside I, Calycosin-7-O-β-d-glucoside often co-occurs in Astragalus extracts and is investigated alongside astragalosides for its potential synergistic effects in traditional medicine [, , , , , , , ].

Ononin

  • Relevance: While structurally distinct from Astragaloside I, Ononin co-occurs in Astragalus extracts and is frequently studied alongside astragalosides to understand their combined effects in traditional medicine [, , , , , , , , ].

Calycosin

  • Relevance: Although structurally different from Astragaloside I, Calycosin frequently co-occurs with astragalosides in Astragalus extracts [, , , , , , , , ]. Research often explores their combined effects, as they are used together in traditional medicine.

Formononetin

  • Relevance: Though structurally different from Astragaloside I, Formononetin co-occurs in Astragalus extracts and is frequently analyzed alongside astragalosides due to its potential synergistic effects in traditional medicine [, , , , , , , , ].

Properties

CAS Number

84680-75-1

Product Name

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

IUPAC Name

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

Molecular Formula

C45H72O16

Molecular Weight

869.0 g/mol

InChI

InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1

InChI Key

KXHCYYSIAXMSPA-OOCCOBHWSA-N

SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

Canonical SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.